4,4-dimethyl-3-oxo-N-phenylpentanamide
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Overview
Description
4,4-Dimethyl-3-oxo-N-phenylpentanamide is an organic compound with the molecular formula C12H15NO2 It is a derivative of pentanamide, characterized by the presence of a phenyl group and a dimethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-3-oxo-N-phenylpentanamide can be achieved through several methods. One common approach involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with aniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent .
Industrial Production Methods
In industrial settings, continuous flow synthesis technology is often employed to produce this compound. This method allows for high yields and efficient production. For example, a continuous flow synthesis achieved a yield of 94% within a residence time of 15 minutes .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-oxo-N-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4,4-Dimethyl-3-oxo-N-phenylpentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-3-oxo-N-phenylpentanamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include oxidation-reduction reactions and substitution reactions, which are facilitated by the presence of the phenyl and ketone groups .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3-oxopentanenitrile: A precursor in the synthesis of 4,4-dimethyl-3-oxo-N-phenylpentanamide.
4-Methyl-3-oxo-N-phenylpentanamide: A similar compound with a methyl group instead of a dimethyl group.
Uniqueness
This compound is unique due to its specific structural features, including the presence of both a phenyl group and a dimethyl ketone group
Properties
CAS No. |
61652-71-9 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4,4-dimethyl-3-oxo-N-phenylpentanamide |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)11(15)9-12(16)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16) |
InChI Key |
XVEPKNMOJLPFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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